Ramiprilat Acyl-|A-D-glucuronide >65%

Descripción general

Descripción

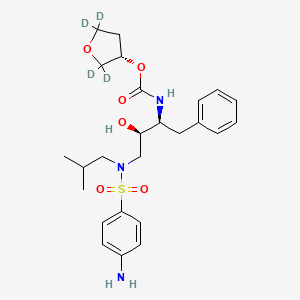

Ramiprilat Acyl-β-D-glucuronide >65% is a product used for proteomics research . It has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .

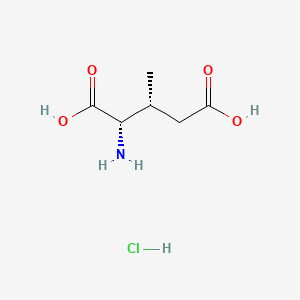

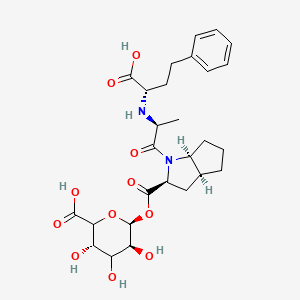

Molecular Structure Analysis

The chemical name for Ramiprilat Acyl-β-D-glucuronide >65% is (2S,3S,4S,5R,6S)-6- (((2S,3aS,6aS)-1- (((S)-1-carboxy-3-phenylpropyl)-L-alanyl)octahydrocyclopenta [b]pyrrole-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .Physical and Chemical Properties Analysis

Ramiprilat Acyl-β-D-glucuronide >65% has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .Aplicaciones Científicas De Investigación

1. Interference with Analytical Methods

Ramiprilat acyl-β-D-glucuronide has been identified as an interfering metabolite in the determination of ramipril and ramiprilat in human plasma and urine. In a study by Persson et al. (2006), it was found that this metabolite can interfere with gas chromatography-mass spectrometry (GC-MS) methods used for measuring ramipril and its metabolite. Adjustments in the analytical process, such as including a wash step after extraction and alkylation, were necessary to eliminate this interference, thus enhancing the precision of the assay for clinical and pharmacological studies (Persson, Fakt, Ervik, & Ahnoff, 2006).

2. Method Development and Validation in Bioanalysis

In bioanalytical method development, the presence of labile metabolites like ramiprilat acyl-β-D-glucuronide poses challenges. Tan et al. (2009) demonstrated the use of synthesized labile acyl glucuronide of ramipril, along with incurred samples, in the method development and validation process for simultaneous quantitation of ramipril and ramiprilat. This approach ensured accurate measurement of these compounds in clinical samples, addressing the complexity introduced by the presence of various metabolites including ramiprilat acyl-β-D-glucuronide (Tan, Jin, Deng, Hussain, Musuku, & Massé, 2009).

Mecanismo De Acción

Target of Action

Ramiprilat Acyl-β-D-glucuronide >65% is a metabolite of Ramipril . The primary target of Ramipril and its metabolites is the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

After absorption from the gastrointestinal tract, rapid hydrolysis of Ramipril occurs in the liver . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Although Ramipril is metabolized by hepatic and renal mechanisms to both a glucuronate conjugate and a diketopiperazine derivative, most of the drug is excreted in the urine as Ramiprilat and the glucuronate conjugate of Ramiprilat .

Result of Action

The molecular and cellular effects of Ramipril’s action include a decrease in blood pressure and a potential improvement in cardiac function in patients with heart failure . By inhibiting the formation of angiotensin II, Ramipril reduces vasoconstriction and aldosterone-mediated volume expansion, helping to control hypertension .

Action Environment

The action, efficacy, and stability of Ramipril and its metabolites can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of Ramipril . Additionally, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Therefore, careful dose adjustment and monitoring are necessary in patients with hepatic or renal impairment .

Análisis Bioquímico

Biochemical Properties

It is known that it is a metabolite of ramipril , which is an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors like ramipril are known to interact with enzymes and proteins involved in the regulation of blood pressure and fluid balance .

Cellular Effects

The specific effects of Ramiprilat Acyl-|A-D-glucuronide >65% on various types of cells and cellular processes are not well-documented in the literature. As a metabolite of ramipril, it may share some of the cellular effects of this drug. Ramipril has been shown to have a therapeutic effect on cardiovascular diseases and other inflammatory conditions.

Molecular Mechanism

The molecular mechanism of action of Ramiprilat Acyl-|A-D-glucuronide >65% is not well-documented in the literature. As a metabolite of ramipril, it may share some of the molecular mechanisms of this drug. Ramipril is an ACE inhibitor, and it works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Propiedades

IUPAC Name |

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19?,20-,21-,22?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFYTLSQBCRSSC-ZCNCQCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858360 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357570-22-9 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

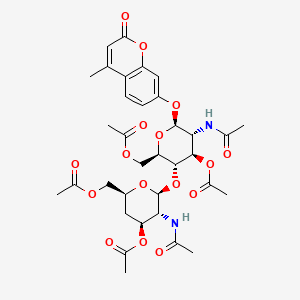

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

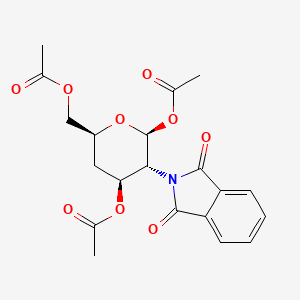

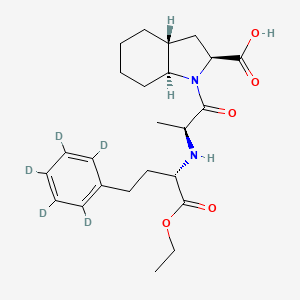

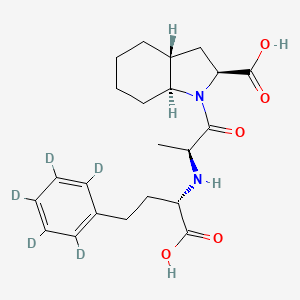

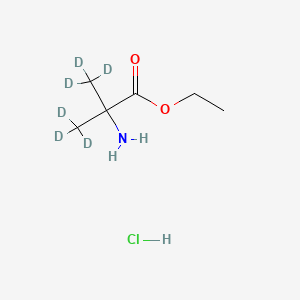

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.